molecular formula C14H11NO6 B14490513 Dimethyl 5-nitronaphthalene-1,4-dicarboxylate CAS No. 63614-03-9

Dimethyl 5-nitronaphthalene-1,4-dicarboxylate

Cat. No.: B14490513
CAS No.: 63614-03-9
M. Wt: 289.24 g/mol
InChI Key: HWSJTTWHQTVLRS-UHFFFAOYSA-N
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Description

Dimethyl 5-nitronaphthalene-1,4-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two ester groups and a nitro group attached to a naphthalene ring. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-nitronaphthalene-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of dimethyl naphthalene-1,4-dicarboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-nitronaphthalene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and mild temperatures.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Dimethyl 5-aminonaphthalene-1,4-dicarboxylate.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

    Oxidation: Oxidized naphthalene derivatives, though these are less common.

Scientific Research Applications

Dimethyl 5-nitronaphthalene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 5-nitronaphthalene-1,4-dicarboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and functions, making the compound useful in studies of cellular responses to nitroaromatic compounds.

Comparison with Similar Compounds

    Dimethyl naphthalene-1,4-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Dimethyl 5-aminonaphthalene-1,4-dicarboxylate: The reduced form of dimethyl 5-nitronaphthalene-1,4-dicarboxylate, with different reactivity and applications.

    Dimethyl 2,6-dimethylnaphthalene-1,4-dicarboxylate: Another naphthalene derivative with different substitution patterns.

Uniqueness: this compound is unique due to the presence of both ester and nitro groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo reduction and substitution reactions makes it valuable in various chemical and biological studies.

Properties

CAS No.

63614-03-9

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

dimethyl 5-nitronaphthalene-1,4-dicarboxylate

InChI

InChI=1S/C14H11NO6/c1-20-13(16)9-6-7-10(14(17)21-2)12-8(9)4-3-5-11(12)15(18)19/h3-7H,1-2H3

InChI Key

HWSJTTWHQTVLRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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